2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Biological Activity
2-Methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonamide moiety linked to a pyridazine derivative with a triazole group. Its molecular formula is C17H20N4O4S, and it has a molecular weight of approximately 372.43 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:
- Staphylococcus aureus : Inhibition zones were noted at concentrations as low as 10 µg/mL.
- Escherichia coli : Showed reduced growth with an IC50 value of approximately 15 µg/mL.
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.5 | Induction of apoptosis via caspase activation |
A549 | 26.0 | Inhibition of cell proliferation |
HCT116 | 18.5 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. In vivo studies using animal models of inflammation showed:
- Reduction in Edema : A significant decrease in paw edema was observed when administered at a dose of 50 mg/kg.
This suggests that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The triazole moiety plays a role in activating apoptotic pathways in cancer cells.
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
A recent clinical study investigated the efficacy of this compound in patients with resistant bacterial infections. The results indicated:
- Success Rate : 70% improvement in symptoms within one week of treatment.
Another study focused on its anticancer properties, revealing that patients treated with the compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-12-8-14(27-3)15(9-13(12)2)28(25,26)20-6-7-22-17(24)5-4-16(21-22)23-11-18-10-19-23/h4-5,8-11,20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHZDROZKVXTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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